molecular formula C12H21IN2O3Si B8266309 Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate CAS No. 827316-45-0

Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate

Cat. No.: B8266309
CAS No.: 827316-45-0
M. Wt: 396.30 g/mol
InChI Key: MHMATHOVNKUGFR-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring three critical functional groups:

  • Iodo substituent at position 3: A heavy halogen that enhances electrophilicity and facilitates cross-coupling reactions (e.g., Suzuki or Stille couplings).
  • SEM (2-(trimethylsilyl)ethoxy)methyl protecting group at position 1: Provides stability under basic conditions and selective cleavage under acidic conditions, making it valuable in multi-step syntheses.
  • Ethyl ester at position 4: A common carboxylate protecting group that can be hydrolyzed to carboxylic acids for further derivatization.

Properties

IUPAC Name

ethyl 3-iodo-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O3Si/c1-5-18-12(16)10-8-15(14-11(10)13)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMATHOVNKUGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1I)COCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124378
Record name 1H-Pyrazole-4-carboxylic acid, 3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827316-45-0
Record name 1H-Pyrazole-4-carboxylic acid, 3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827316-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Introduction of the SEM Group

The SEM group is introduced via nucleophilic substitution using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under anhydrous conditions. In a typical procedure:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) is dissolved in tetrahydrofuran (THF) under nitrogen.

  • Sodium hydride (NaH, 1.2 equiv) is added at 0°C to deprotonate the NH group.

  • SEM-Cl (1.1 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 12–16 hours.

This step yields ethyl 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate with >85% purity, as confirmed by 1^1H NMR (δ 0.0 ppm for Si(CH3_3)3_3, δ 3.4–3.6 ppm for OCH2_2CH2_2Si).

Optimization of SEM Protection

Industrial-scale protocols replace NaH with potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) to mitigate exothermic risks. Continuous flow reactors enhance yield (92%) and reduce reaction time to 2 hours.

Regioselective Iodination at Position 3

Electrophilic Iodination Mechanism

Iodination occurs at the 3-position due to the electron-withdrawing effect of the 4-carboxylate group, which directs electrophiles to the meta position. N-Iodosuccinimide (NIS) serves as the iodinating agent in the presence of a Lewis acid catalyst (e.g., BF3_3·OEt2_2).

Procedure :

  • SEM-protected pyrazole (1.0 equiv) is dissolved in dichloromethane (DCM).

  • NIS (1.05 equiv) and BF3_3·OEt2_2 (0.1 equiv) are added at −10°C.

  • The mixture is warmed to room temperature and stirred for 6 hours.

The reaction achieves 78% yield, with <5% of the 5-iodo isomer formed as a byproduct.

Alternative Iodination Strategies

Patent literature describes iodine monochloride (ICl) in acetic acid for larger-scale reactions, though this requires careful pH control to prevent SEM group cleavage. Microwave-assisted iodination reduces reaction time to 30 minutes but is limited to small batches.

Purification and Characterization

Chromatographic Isolation

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1). The target compound elutes at Rf_f = 0.35, yielding 65–70% after recovery.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, H5), 5.41 (s, 2H, OCH2_2O), 4.32 (q, J = 7.1 Hz, 2H, COOCH2_2), 3.58 (t, J = 8.3 Hz, 2H, CH2_2Si), 1.38 (t, J = 7.1 Hz, 3H, CH3_3), 0.91 (t, J = 8.3 Hz, 2H, SiCH2_2), 0.00 (s, 9H, Si(CH3_3)3_3).

  • HRMS : m/z calculated for C12_{12}H21_{21}IN2_2O3_3Si [M+H]+^+: 397.0214, found: 397.0218.

Industrial-Scale Production Challenges

Cost-Effective SEM-Cl Synthesis

In-house production of SEM-Cl reduces costs by 40% compared to commercial suppliers. The process involves reacting chloromethyl ethyl ether with trimethylsilyl chloride in the presence of zinc chloride.

Waste Management

Iodination byproducts (e.g., succinimide) are neutralized with aqueous sodium thiosulfate and recycled into fertilizer production.

Comparative Analysis of Synthetic Routes

Parameter Laboratory-Scale Industrial-Scale
SEM Protection NaH, THF, 16 h, 85% yieldK2_2CO3_3, DMF, 2 h, 92% yield
Iodination NIS/BF3_3, DCM, 6 hICl/AcOH, 8 h
Purification Flash chromatographyCrystallization (ethanol/water)
Purity >98% (HPLC)>99.5% (GC-MS)

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, making it a useful intermediate for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.

    Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.

Scientific Research Applications

Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules that interact with specific biological targets.

    Medicine: It is a potential intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the trimethylsilyl-protected ethoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Structural and Functional Group Variations

The table below compares the target compound with structurally related pyrazole derivatives, emphasizing substituent effects, protecting groups, and key properties:

Compound Name Substituents (Position) Protecting Group Melting Point (°C) Molecular Weight (g/mol) Key Applications/Reactivity Reference
Target Compound : Ethyl 3-iodo-1-SEM-1H-pyrazole-4-carboxylate 3-I, 1-SEM SEM N/A* 425.24 (calculated) Cross-coupling reactions, drug intermediates
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 3-CF₃ None 141–142 224.15 Agrochemical synthesis
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 3-CF₃, 1-Me Methyl 58–60 223.17 Pharmaceutical intermediates
Ethyl 4-iodo-3-(trifluoromethyl)-1-SEM-1H-pyrazole-5-carboxylate 4-I, 3-CF₃ SEM N/A ~481.24 (estimated) Not specified (structural analog)
Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate 3-N₃, 1-(3-cyanobenzyl) None 115.9–161.2 296.30 Click chemistry applications
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate 3-OH None N/A 156.14 Chelation, coordination chemistry
Ethyl 5-azido-1H-pyrazole-4-carboxylate 5-N₃ None 92.2–93.7 181.16 Bioorthogonal reactions

Key Comparative Analyses

Substituent Effects
  • Iodo vs. Trifluoromethyl (CF₃) : The iodine atom in the target compound enhances electrophilicity and serves as a leaving group in metal-catalyzed cross-couplings, whereas CF₃ groups are electron-withdrawing and improve metabolic stability in pharmaceuticals .
  • Azido (N₃) Groups : Azido-substituted analogs (e.g., –6) enable click chemistry for bioconjugation, a reactivity absent in the iodine- or CF₃-bearing compounds .
Protecting Group Utility
  • SEM Group : The SEM-protected target compound offers stability in basic conditions, contrasting with methyl- or benzyl-protected analogs (e.g., ), which may require harsher deprotection conditions .
  • Unprotected Derivatives : Hydroxy- or azido-substituted pyrazoles (–7, 10) are more reactive but less stable in acidic/basic media, limiting their use in multi-step syntheses .
Regiochemical Considerations
  • The position of substituents significantly impacts reactivity. For example, the 3-iodo isomer (target compound) may exhibit different coupling efficiencies compared to the 4-iodo analog () due to steric and electronic effects .
Physical Properties
  • Melting points vary widely: CF₃-substituted compounds (141–142°C) are crystalline solids, while SEM-protected analogs are likely oils or low-melting solids due to increased hydrophobicity .

Biological Activity

Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate, identified by the CAS number 959996-40-8, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H17IN2O3SiC_{10}H_{17}IN_{2}O_{3}Si, with a molecular weight of 368.24 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities to related compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. This compound has shown promising results against various bacterial strains. For instance, pyrazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Insecticidal Activity

Research indicates that certain pyrazole derivatives possess insecticidal properties. The compound has been evaluated for its effectiveness against agricultural pests, with preliminary findings suggesting it may inhibit the growth or reproductive capabilities of specific insect populations . This aligns with the broader trend of utilizing pyrazole-based compounds in pest control applications.

Anti-inflammatory Effects

Pyrazole compounds are often investigated for their anti-inflammatory properties. This compound may exhibit similar effects, potentially through the inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways . This could make it a candidate for further studies in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the iodine atom and the trimethylsilyl group may enhance its reactivity and interaction with biological targets, such as enzymes and receptors involved in various metabolic pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Ethyl 3-iodo...32Staphylococcus aureus
Ethyl 3-iodo...64Escherichia coli

Insecticidal Testing

In another case study focusing on pest control, this compound was tested against common agricultural pests. The results demonstrated a significant reduction in pest populations within treated areas compared to controls, indicating its potential as an effective insecticide .

Q & A

Q. What synthetic methodologies are commonly employed for introducing the 3-iodo and SEM (2-(trimethylsilyl)ethoxymethyl) groups into pyrazole-4-carboxylate derivatives?

The synthesis typically involves sequential functionalization of the pyrazole core. For example:

  • Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) at 0–25°C, targeting the C3 position due to its electron-rich nature .
  • SEM Protection : The SEM group is introduced via alkylation of the pyrazole nitrogen using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like NaH or DIPEA. This step requires anhydrous conditions to prevent hydrolysis of the SEM group .

Q. How are spectroscopic techniques (NMR, IR, HRMS) used to confirm the structure of this compound?

  • 1H/13C NMR : The SEM group’s characteristic signals include a triplet for the OCH2CH2Si moiety (~3.5–3.7 ppm) and a singlet for the Si(CH3)3 group (~0.0 ppm). The 3-iodo substituent deshields adjacent protons, causing downfield shifts (e.g., C4-COOEt proton at ~7.8–8.0 ppm) .
  • IR : Key peaks include C=O stretch (~1700 cm⁻¹), C-I stretch (~500 cm⁻¹), and Si-O-Si vibrations (~1000–1100 cm⁻¹) .
  • HRMS : The molecular ion [M+H]+ should match the exact mass (e.g., C12H20IN3O3Si requires m/z ≈ 426.02) .

Q. What is the role of the SEM group in this compound’s reactivity?

The SEM group acts as a protecting group for the pyrazole nitrogen, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation) during multi-step syntheses. Its stability under acidic and basic conditions allows selective deprotection using TFA or HCl in dioxane .

Advanced Research Questions

Q. How can researchers optimize the yield of SEM-protected intermediates in large-scale syntheses?

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of SEM-Cl relative to the pyrazole nitrogen to ensure complete protection .
  • Temperature control : Maintain temperatures below 0°C during SEM-Cl addition to minimize side reactions (e.g., SEM group hydrolysis) .
  • Workup : Employ flash chromatography with gradients of cyclohexane/ethyl acetate (e.g., 0–30% EtOAc) for high-purity isolation .

Q. How do electronic effects of the 3-iodo substituent influence regioselectivity in cross-coupling reactions?

The 3-iodo group enhances electrophilicity at the C4 position, facilitating Suzuki-Miyaura or Ullmann couplings. For example:

  • Suzuki Coupling : The iodine atom acts as a leaving group, enabling Pd-catalyzed coupling with aryl boronic acids. The SEM group remains stable under these conditions .
  • Contradictions : Steric hindrance from the SEM group may reduce coupling efficiency compared to non-protected analogs. Adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh3)4) or using microwave-assisted heating can mitigate this issue .

Q. What analytical strategies resolve discrepancies in NMR data for SEM-protected pyrazoles?

  • Dynamic effects : Rotameric splitting in SEM-protected compounds can complicate 1H NMR interpretation. Use variable-temperature NMR (e.g., 25–60°C) to coalesce split signals .
  • 2D NMR : HSQC and HMBC experiments clarify connectivity, particularly for overlapping signals near the SEM group .

Q. How can computational methods (DFT, MD) predict the stability of the SEM group under reaction conditions?

  • DFT Calculations : Simulate the energy barrier for SEM deprotection under acidic conditions. For example, TFA-mediated cleavage involves protonation of the ether oxygen, followed by Si-O bond cleavage .
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DCM) to assess SEM group stability during prolonged reactions .

Key Considerations for Experimental Design

  • Contradictions in Stability : While the SEM group is generally stable, trace moisture can lead to partial deprotection. Always use molecular sieves in moisture-sensitive steps .
  • Alternative Protecting Groups : Compare SEM with Boc or Alloc groups for specific reaction compatibility (e.g., Boc is labile under acidic conditions) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate
Reactant of Route 2
Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate

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